REACTION_CXSMILES
|
[NH:1]([C:8](=[O:28])[CH:9]([C:19]1[CH:27]=[CH:26][C:22]([C:23]([OH:25])=[O:24])=[CH:21][CH:20]=1)[C:10]([NH:12]C1C=CC=CC=1)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N>>[NH2:12][C:10](=[O:11])[CH:9]([C:19]1[CH:20]=[CH:21][C:22]([C:23]([OH:25])=[O:24])=[CH:26][CH:27]=1)[C:8]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:28]
|
Name
|
4-[2-anilino-1-(anilinocarbonyl)-2-oxoethyl]benzoic acid
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C(C(C(=O)NC1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1)=O
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC (15-75% MeCN/H2O with 0.05% TFA)
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Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(=O)NC1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |